N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyanocyclopropyl group and a propan-2-ylphenyl group attached to a cyclopropane carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Attachment of the Propan-2-ylphenyl Group: This step involves the coupling of the cyanocyclopropyl intermediate with a propan-2-ylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide: The final step involves the conversion of the intermediate to the carboxamide through the reaction with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyanogroup to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanogroup or the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclopropyl)-2-(4-methylphenyl)cyclopropane-1-carboxamide: Similar structure with a methyl group instead of a propan-2-yl group.
N-(1-Cyanocyclopropyl)-2-(4-ethylphenyl)cyclopropane-1-carboxamide: Similar structure with an ethyl group instead of a propan-2-yl group.
Uniqueness
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is unique due to the presence of the propan-2-ylphenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11(2)12-3-5-13(6-4-12)14-9-15(14)16(20)19-17(10-18)7-8-17/h3-6,11,14-15H,7-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVJRMYLKDBIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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